molecular formula C21H21NO2 B4621907 N-(2,6-dimethylphenyl)-2-(1-naphthyloxy)propanamide

N-(2,6-dimethylphenyl)-2-(1-naphthyloxy)propanamide

Cat. No. B4621907
M. Wt: 319.4 g/mol
InChI Key: LTSQSGAZFNVWEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to N-(2,6-dimethylphenyl)-2-(1-naphthyloxy)propanamide involves reactions between specific amine precursors and naproxen or its derivatives. For example, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by reacting 2,2-diphenylethan-1-amine with naproxen, showcasing a method that could potentially be adapted for synthesizing the compound (Manolov, Ivanov, & Bojilov, 2021).

Scientific Research Applications

Alzheimer's Disease Research

One notable application is in the context of Alzheimer's disease (AD) research. A study utilized a derivative, [18F]FDDNP, for positron emission tomography (PET) imaging to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living AD patients. This research represents a significant advancement in non-invasive techniques for monitoring the progression of AD, potentially aiding in the diagnosis and treatment evaluation of this condition (Shoghi-Jadid et al., 2002).

Synthesis and Characterization

Another aspect of research focuses on the synthesis and characterization of compounds derived from N-(2,6-dimethylphenyl)-2-(1-naphthyloxy)propanamide for potential therapeutic applications. For instance, the preparation of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was described, showcasing the compound's full analysis via various spectroscopic techniques. This highlights the compound's relevance in medicinal chemistry for the development of new therapeutic agents (Manolov et al., 2021).

Material Science

In the field of material science, research has explored the use of naphthalene-based compounds for the development of novel materials. A study synthesized and characterized a novel bismaleimide with a naphthalene side group, indicating potential applications in high-performance polymers due to its thermal stability and mechanical properties. This research underscores the versatility of naphthalene derivatives in creating materials with specific desired properties (Wang et al., 1998).

Antimicrobial Activity

The antimicrobial activity of N-(naphthalen-1-yl)propanamide derivatives has also been investigated, revealing that these compounds exhibit notable activity against various bacterial and fungal species. This suggests the potential for developing new antimicrobial agents based on these structures, addressing the need for novel treatments due to rising antibiotic resistance (Evren et al., 2020).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-naphthalen-1-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-14-8-6-9-15(2)20(14)22-21(23)16(3)24-19-13-7-11-17-10-4-5-12-18(17)19/h4-13,16H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSQSGAZFNVWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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